9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a carbazole core with an oxirane (epoxide) group attached to the 9-position, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the alkylation of carbazole with an epoxide precursor. One common method involves the reaction of carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted carbazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as epoxy resins and coatings, due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 9-(oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(Oxiran-2-ylmethyl)-9H-carbazole
- Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate
- N-(Oxiran-2-ylmethyl)-substituted 1,2,3-triazole and tetrazole
Uniqueness
9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole is unique due to its combination of a carbazole core and an epoxide group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of scientific and industrial applications.
Properties
IUPAC Name |
9-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydrocarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1,3,5,7,11H,2,4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEFFMHRKFBRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC4CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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